molecular formula C18H18ClN5OS B6585028 N-[(2-chlorophenyl)methyl]-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1251621-31-4

N-[(2-chlorophenyl)methyl]-2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No. B6585028
CAS RN: 1251621-31-4
M. Wt: 387.9 g/mol
InChI Key: VNPWYHFRZWVIDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the pyrazole and pyrimidine rings would likely result in a planar structure, while the chlorophenyl and sulfanyl groups could add some three-dimensionality .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, while the pyrazole and pyrimidine rings might participate in electrophilic aromatic substitution reactions .

Mechanism of Action

Target of Action

The primary target of F3406-7145 is the LCMV glycoprotein GP2 . This glycoprotein plays a crucial role in the entry of the Lymphocytic choriomeningitis virus (LCMV) into host cells .

Mode of Action

F3406-7145 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LCMV glycoprotein GP2 . This fusion is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-7145 .

Biochemical Pathways

The compound affects the pathway of LCMV infection. By inhibiting the pH-dependent fusion mediated by GP2, F3406-7145 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This action disrupts the initiation of transcription and replication of the virus genome, thereby inhibiting the multiplication of the virus .

Pharmacokinetics

The pharmacokinetics of F3406-7145, also known as VNRX-7145, have been studied in clinical trials . After a single oral dose of the compound, its pharmacokinetics were evaluated, including the inactive prodrug VNRX-7145, its active parent drug VNRX-5236, and ceftibuten . .

Result of Action

The result of F3406-7145’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication, the compound effectively reduces the spread of the virus .

Action Environment

The action of F3406-7145 is influenced by the pH of the endosome compartment . The compound specifically interferes with the pH-dependent fusion mediated by GP2, suggesting that changes in endosomal pH could potentially affect the compound’s efficacy . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. Without specific information, it’s difficult to provide a detailed safety analysis .

Future Directions

Future research could involve synthesizing this compound and testing its biological activity. This could include in vitro and in vivo studies to determine its potential as a pharmaceutical agent .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5OS/c1-12-7-13(2)24(23-12)16-8-18(22-11-21-16)26-10-17(25)20-9-14-5-3-4-6-15(14)19/h3-8,11H,9-10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPWYHFRZWVIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NCC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.